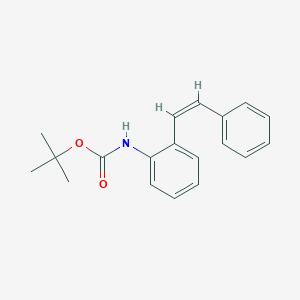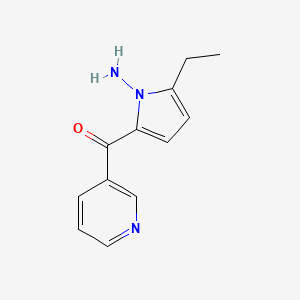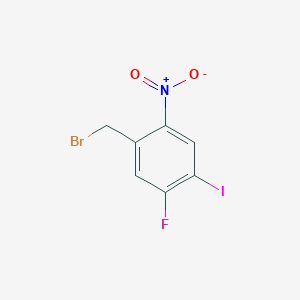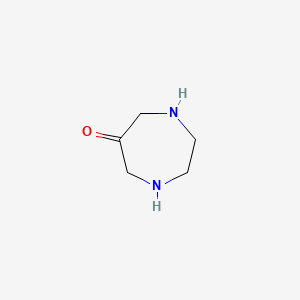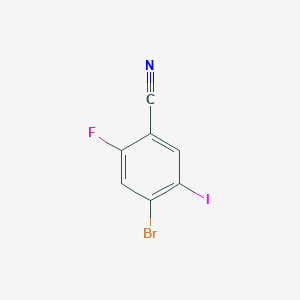
4-Bromo-2-fluoro-5-iodobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-fluoro-5-iodobenzonitrile is a halogenated benzonitrile compound with the molecular formula C7H2BrFIN and a molecular weight of 325.9 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzonitrile core, making it a versatile building block in organic synthesis and various scientific research applications.
Méthodes De Préparation
The synthesis of 4-Bromo-2-fluoro-5-iodobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route includes the bromination, fluorination, and iodination of benzonitrile derivatives. For example, the synthesis may begin with 4-bromobenzonitrile, followed by selective fluorination and iodination under controlled conditions . Industrial production methods often involve similar multi-step processes, optimized for higher yields and purity.
Analyse Des Réactions Chimiques
4-Bromo-2-fluoro-5-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, fluorine, or iodine) are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products, although these reactions are less common compared to substitution and coupling reactions.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Bromo-2-fluoro-5-iodobenzonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Bromo-2-fluoro-5-iodobenzonitrile depends on its specific application. In biological systems, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being targeted .
Comparaison Avec Des Composés Similaires
4-Bromo-2-fluoro-5-iodobenzonitrile can be compared with other halogenated benzonitriles, such as:
4-Bromobenzonitrile: Lacks the fluorine and iodine atoms, making it less versatile in certain synthetic applications.
2-Fluoro-4-iodobenzonitrile: Similar in structure but with different positions of the halogen atoms, leading to variations in reactivity and applications.
4-Bromo-2-iodobenzonitrile:
The uniqueness of this compound lies in its combination of three different halogen atoms, providing a unique reactivity profile and making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H2BrFIN |
|---|---|
Poids moléculaire |
325.90 g/mol |
Nom IUPAC |
4-bromo-2-fluoro-5-iodobenzonitrile |
InChI |
InChI=1S/C7H2BrFIN/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H |
Clé InChI |
CKYHKEBNVIUBAI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1I)Br)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



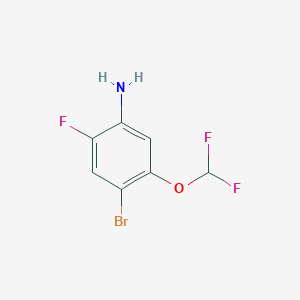

![2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12853534.png)

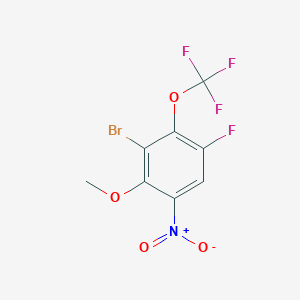

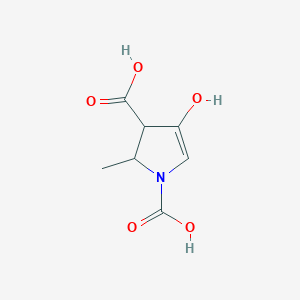
![4-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12853556.png)
